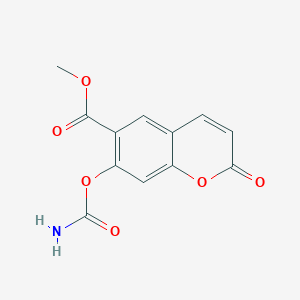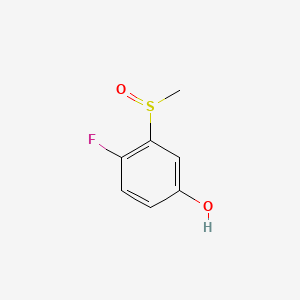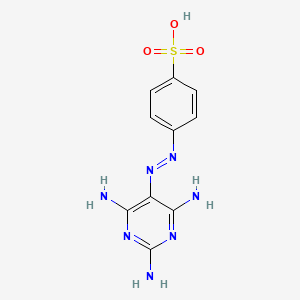
(2,4,6-Triamino-5-pyrimidinylazo)benzene-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]-: is an organosulfur compound with the molecular formula C10H11N7O3S and a molecular weight of 309.304 g/mol . This compound is characterized by the presence of a benzenesulfonic acid group attached to a diazenyl linkage, which is further connected to a triaminopyrimidine moiety . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- typically involves the diazotization of 2,4,6-triaminopyrimidine followed by coupling with benzenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling processes, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- is used as a reagent in organic synthesis, particularly in the preparation of azo dyes and other complex organic molecules .
Biology: The compound has applications in biological research, where it is used as a staining agent and in the study of enzyme interactions due to its ability to form stable complexes with proteins .
Medicine: In medicine, it is explored for its potential therapeutic properties, including its use as an antimicrobial agent and in the development of novel pharmaceuticals .
Industry: Industrially, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- involves its interaction with molecular targets such as enzymes and proteins. The diazenyl linkage allows the compound to form stable complexes with these targets, potentially inhibiting their activity or altering their function . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .
Comparison with Similar Compounds
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid,4-[2-(2,4,6-triamino-5-pyrimidinyl)diazenyl]- is unique due to the presence of the triaminopyrimidine moiety and the diazenyl linkage, which are not found in the similar compounds listed above . This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2877-65-8 |
|---|---|
Molecular Formula |
C10H11N7O3S |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C10H11N7O3S/c11-8-7(9(12)15-10(13)14-8)17-16-5-1-3-6(4-2-5)21(18,19)20/h1-4H,(H,18,19,20)(H6,11,12,13,14,15) |
InChI Key |
XTTCCPVIYILKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


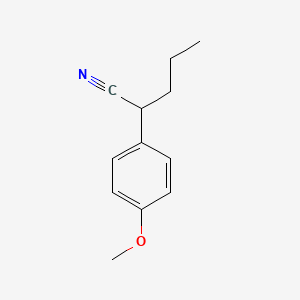
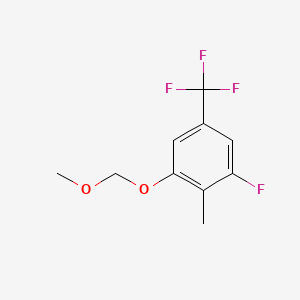
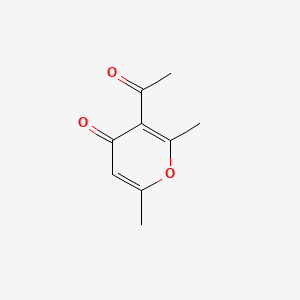

![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

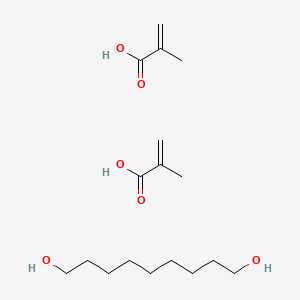
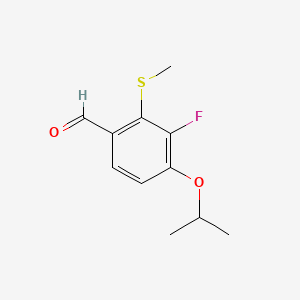
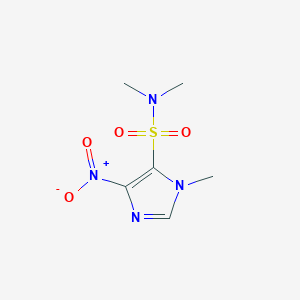

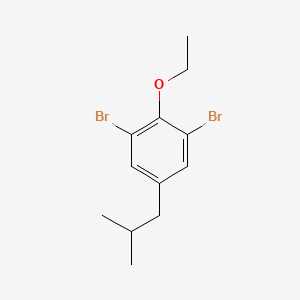
![[4-(2-Bromo-2-ethylbutanoyl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B14014855.png)
